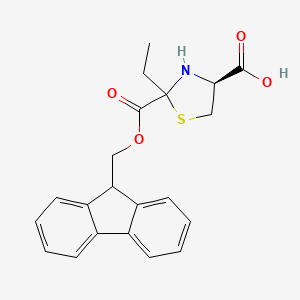

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid

Beschreibung

The compound “(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid” is a thiazolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for amino groups during solid-phase peptide synthesis (SPPS). The ethyl substitution at the 2-position of the thiazolidine ring introduces steric and electronic modifications that may influence its reactivity, solubility, and conformational stability compared to other Fmoc-protected analogs. While direct data on this compound are sparse in the provided evidence, its structural framework aligns with Fmoc-protected thiazolidine and oxazolidine derivatives widely used in medicinal chemistry and bioconjugation .

Eigenschaften

Molekularformel |

C21H21NO4S |

|---|---|

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

(4S)-2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C21H21NO4S/c1-2-21(22-18(12-27-21)19(23)24)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,22H,2,11-12H2,1H3,(H,23,24)/t18-,21?/m1/s1 |

InChI-Schlüssel |

IWAWQVPZKFXWCC-ITUIMRKVSA-N |

Isomerische SMILES |

CCC1(N[C@H](CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Kanonische SMILES |

CCC1(NC(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Synthesis Framework

The foundational approach for synthesizing Fmoc-protected thiazolidine derivatives originates from solid-phase peptide synthesis (SPPS) methodologies. As detailed in the patent CN102850438B, Fmoc-protected amino acids are sequentially coupled to resin-bound intermediates using activating agents such as HOBt (1-hydroxybenzotriazole) , HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and DIEA (N,N-diisopropylethylamine) . For Fmoc-2-ethylthiazolidine-4-carboxylic acid, the synthesis begins with the attachment of Fmoc-Thr-OL to 2-chlorotrityl chloride (2-CTC) resin under anhydrous dichloromethane (DCM) conditions. The resin’s substitution rate (0.3–1.0 mmol/g) directly influences coupling efficiency, with optimal reactions occurring at 15–30°C for 3–10 hours .

Solution-Phase Cyclization Strategies

An alternative route involves solution-phase cyclization of cysteine derivatives with Fmoc-protected glycine analogs. As reported by NBINNO, L-cysteine reacts with Fmoc-glycine in the presence of triphosgene and triethylamine to form the thiazolidine ring. For the 2-ethyl variant, ethylation is introduced at the thiazolidine’s 2-position using ethyl iodide or ethyl triflate prior to cyclization. This method achieves 75–85% yields but requires meticulous purification via reverse-phase HPLC to isolate the (4S)-stereoisomer.

Mixed Anhydride Method for Azide Intermediates

The mixed anhydride method , described in J. Chem. Soc., Perkin Trans. 1, offers a pathway to Fmoc-protected amino acid azides, which can be adapted for thiazolidine synthesis. By treating Fmoc-protected cysteine with sodium azide (NaN₃) and isobutyl chloroformate , an intermediate azide forms, which undergoes Staudinger reaction with triphenylphosphine to yield the desired thiazolidine backbone. This method is notable for its compatibility with stereospecific ethylation at the 2-position.

Step-by-Step Procedure for Solid-Phase Synthesis

Resin Activation and Initial Coupling

-

Resin Preparation : 2-CTC resin (1.0 mmol/g substitution) is swelled in anhydrous DCM for 30 minutes.

-

Fmoc-Thr-OL Attachment : A solution of Fmoc-Thr-OL (1.5 equiv), tetra-tert ammonium nitrate (1.2 equiv), and anhydrous pyridine (2.0 equiv) in DCM is added to the resin. The mixture reacts at 25°C for 4 hours , followed by capping with methanol to quench unreacted sites.

Sequential Amino Acid Coupling

-

Deprotection : The Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes).

-

Cysteine Incorporation : Fmoc-Cys(Trt)-OH (1.5 equiv), HOBt (1.5 equiv), and HBTU (1.5 equiv) in DMF are added to the resin. Activation with DIEA (3.0 equiv) facilitates coupling at 25°C for 3 hours .

-

Ethylation : The thiol group of cysteine is alkylated with ethyl iodide (2.0 equiv) in DMF containing DIPEA (4.0 equiv) for 2 hours .

-

Cyclization : Intramolecular cyclization is induced by HATU (1.2 equiv) and HOAt (1.2 equiv) in DMF, forming the thiazolidine ring.

Cleavage and Purification

-

Resin Cleavage : The peptide-resin is treated with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to liberate the crude product.

-

HPLC Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) isolates the (4S)-enantiomer with >98% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Stereochemical Control

The (4S)-configuration is achieved through chiral auxiliaries or enzymatic resolution . Using L-cysteine as the starting material ensures the correct stereochemistry at C4, while ethylation at C2 proceeds without racemization under mild conditions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Applications in Peptide Science

Fmoc-2-ethylthiazolidine-4-carboxylic acid serves as a conformationally constrained building block in SPPS, enabling the synthesis of peptides with enhanced metabolic stability. Its ethyl group at C2 reduces steric hindrance compared to bulkier substituents, improving coupling efficiency in automated synthesizers .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a critical protecting group in peptide synthesis. Its removal is typically achieved under mild basic conditions, preserving the integrity of the thiazolidine ring and carboxylic acid moiety.

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine in DMF, 30 min, RT | Cleavage of Fmoc group, yielding free amine | |

| DBU (1,8-diazabicycloundec-7-ene) | Efficient deprotection with minimal side reactions |

Mechanistic Insight : The Fmoc group is labile to nucleophilic amines like piperidine, which induce β-elimination to release CO₂ and the fluorenylmethyl group.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amide bond formation, enabling conjugation with alcohols, amines, or other nucleophiles.

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | DCC/DMAP, ROH (e.g., methanol) | Formation of methyl ester derivative | |

| Amide Coupling | HATU, DIPEA, R-NH₂ | Peptide bond formation with primary amines |

Key Considerations :

-

Activation of the carboxylic acid via carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) is essential for efficient coupling.

-

Steric hindrance from the ethyl group on the thiazolidine ring may necessitate extended reaction times or elevated temperatures.

Thiazolidine Ring Reactivity

The thiazolidine ring exhibits unique reactivity due to its sulfur atom and strained conformation.

Structural Impact :

-

Ring-opening reactions are pH- and temperature-dependent, with acidic conditions favoring hydrolysis .

-

Oxidation modifies the sulfur atom’s oxidation state, potentially altering biological activity .

Stereochemical Stability

The (4S) configuration of the thiazolidine ring is critical for its biological relevance. Studies confirm that:

| Condition | Observation | Reference |

|---|---|---|

| Prolonged basic conditions | Partial epimerization at C4 | |

| Acidic cleavage (TFA) | Retention of stereochemistry (>98% ee) |

Recommendations : Use low-temperature acidic cleavage (e.g., TFA at 0°C) to preserve stereochemical integrity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a thiazolidine ring, which is notable for its biological activity. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The molecular formula is with a molecular weight of approximately 363.46 g/mol.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Compounds similar to (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid have been tested against various bacterial strains, showing promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Peptide Synthesis :

- Potential Anticancer Agents :

Synthetic Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazolidine Ring : This is achieved through the condensation of appropriate precursors, often involving amino acids or their derivatives.

- Fmoc Protection : The introduction of the Fmoc group is crucial for subsequent reactions and is typically performed using Fmoc chloride in the presence of a base.

- Carboxylic Acid Functionalization : The final step often involves the selective introduction of a carboxylic acid group to enhance solubility and biological activity.

Case Studies

- Antimicrobial Screening : A study published in RSC Advances highlighted the antimicrobial efficacy of thiazolidine derivatives, including those structurally related to this compound. Compounds were screened for their Minimum Inhibitory Concentration (MIC) values, with some exhibiting MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Peptide Therapeutics Development : In a comprehensive review of peptide synthesis techniques, compounds featuring the Fmoc protecting group were emphasized for their utility in creating bioactive peptides, showcasing the importance of derivatives like this compound in drug design .

Wirkmechanismus

The mechanism of action of (4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The thiazolidine ring can interact with various molecular targets, potentially inhibiting enzymes or modulating protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Physicochemical and Reactivity Comparisons

- Oxazolidine derivatives (e.g., ) often display greater hydrolytic stability than thiazolidines due to the oxazolidine ring’s reduced susceptibility to nucleophilic attack.

- Stereochemical Impact :

- Hazard Profiles :

- Fmoc-protected compounds generally exhibit low acute toxicity (Category 4 for oral/dermal/inhalation routes) but require precautions due to combustion-related toxic fumes (e.g., ). Ethyl-substituted derivatives may pose similar risks, though specific data are absent.

Biologische Aktivität

(4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-ethylthiazolidine-4-carboxylic acid is a member of the thiazolidine family, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antioxidant, antibacterial, and neuroprotective properties. The following sections delve into its biological activity, synthesizing findings from various studies.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of thiazolidine derivatives, including the compound . A significant investigation demonstrated that these derivatives could enhance catalase activity, thereby reducing oxidative stress in cells. Specifically, the binding affinity of this compound with bovine liver catalase was characterized, yielding a binding constant of .

The mechanism involves the modulation of protein structure and bioactivity, which leads to improved enzyme kinetics and enhanced cellular protection against oxidative damage. Experimental results indicated that treatment with this compound mitigated cell proliferation inhibition in oxidative stress conditions, as evidenced by PARP cleavage status .

Antibacterial Activity

Thiazolidine derivatives have also been evaluated for their antibacterial properties. A comprehensive study reported that several synthesized thiazolidine compounds displayed significant antibacterial activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that specific functional groups on the thiazolidine ring contributed to enhanced antibacterial efficacy .

Neuroprotective Effects

In addition to antioxidant and antibacterial properties, thiazolidine derivatives have shown neuroprotective effects. Research indicates that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. This effect is attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .

Case Studies

- Oxidative Stress Mitigation : A study involving A549 lung cancer cells demonstrated that this compound significantly reduced oxidative stress markers and improved cell viability under high oxidative conditions .

- Antibacterial Efficacy : Another investigation tested various thiazolidine derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications led to a marked increase in antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Q & A

Basic: What safety protocols should be followed when handling (4S)-2-ethylthiazolidine-4-carboxylic acid derivatives in laboratory settings?

Methodological Answer:

Handling requires adherence to GHS hazard classifications (Category 4 acute toxicity for oral, dermal, and inhalation routes; H302, H315, H319, H335) . Key protocols include:

- Engineering controls: Use fume hoods for dust/particulate control and ensure adequate ventilation .

- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- First aid: For skin/eye contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

- Waste disposal: Collect residues in sealed containers and dispose via authorized hazardous waste facilities .

Basic: What is the role of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

The compound acts as a pseudoproline dipeptide mimetic. Its thiazolidine ring introduces conformational constraints, reducing aggregation during peptide chain elongation . Key applications:

- Aggregation prevention: The rigid thiazolidine backbone disrupts β-sheet formation, improving solubility of growing peptide chains .

- Orthogonal protection: The Fmoc (fluorenylmethoxycarbonyl) group enables selective deprotection under basic conditions (e.g., piperidine) while preserving acid-labile side-chain protections .

Advanced: How can synthesis of this compound be optimized to minimize racemization?

Methodological Answer:

Racemization risks arise during Fmoc coupling or thiazolidine ring formation. Mitigation strategies include:

- Coupling agents: Use HOBt/DIC or Oxyma Pure/COMU to reduce base-induced epimerization .

- Temperature control: Perform reactions at 0–4°C to slow racemization kinetics .

- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like DIPEA maintain pH <8 .

- Monitoring: Analyze intermediates via chiral HPLC or circular dichroism (CD) to detect enantiomeric excess .

Advanced: What analytical techniques confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect byproducts .

- Mass spectrometry: MALDI-TOF or ESI-MS verifies molecular weight (e.g., expected [M+H]+ for C₂₄H₂₅N₂O₅S: 477.14) .

- NMR: ¹H/¹³C NMR confirms stereochemistry (e.g., thiazolidine ring protons at δ 3.8–4.5 ppm; Fmoc aromatic signals at δ 7.2–7.8 ppm) .

- X-ray crystallography: Resolves absolute configuration of the (4S) stereocenter .

Advanced: How does the thiazolidine ring conformation influence stability and reactivity?

Methodological Answer:

The thiazolidine ring adopts a puckered conformation, which:

- Enhances stability: The 5-membered ring minimizes steric strain and resists hydrolysis under SPPS conditions .

- Modulates reactivity: The exocyclic carboxylic acid (C4) participates in amide bond formation, while the ethyl group at C2 sterically shields the Fmoc carbonyl, reducing unintended deprotection .

- Solvent interactions: Conformational flexibility in DMSO increases solubility, whereas rigid conformers in DMF improve coupling efficiency .

Advanced: How do conflicting toxicity data impact risk assessment for this compound?

Methodological Answer:

While acute toxicity classifications (Category 4) are documented , chronic toxicity and ecotoxicological data are absent . Risk mitigation requires:

- Precautionary principle: Assume worst-case hazards (e.g., reproductive toxicity) until validated data exist .

- In silico modeling: Use tools like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ and EC₅₀ values .

- Alternative compounds: Substitute with less hazardous pseudoprolines (e.g., oxazolidine derivatives) if toxicity concerns arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.